REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][O:17]CC3C=CC=CC=3)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(O)C.[H][H]>[Pd].O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][OH:17])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1
|
Name
|
2-{4-(4-methoxyphenyl) phenyl}ethylbenzylether
|
Quantity
|
7.85 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)CCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by tuck filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by filtration so that 1.64 g of 2-{4-(4-methoxyphenyl) phenyl}ethanol
|
Type
|
CUSTOM
|
Details
|
was obtained (yield 92%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |